Triethylhexanoin

Overview

Description

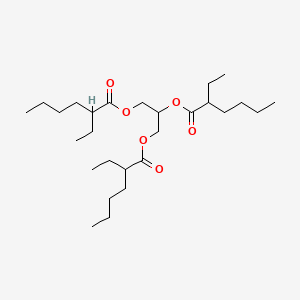

Triethylhexanoin is a triglyceride ester of 2-ethylhexanoic acid. It is a colorless, clear liquid that is soluble in many organic solvents. This compound is widely used in the cosmetics and personal care industry due to its unique emollient properties, which provide a light, non-greasy feel on the skin .

Mechanism of Action

Target of Action

Triethylhexanoin is a triglyceride ester of 2-ethylhexanoic acid . It is primarily used in cosmetic products as a fragrant solvent . Its primary targets are the skin and hair, where it acts as a conditioning agent .

Mode of Action

This compound works by imparting an elegant, light-skin feel and a powdery after-feel to formulations . It enhances the spreadability of other ingredients, leading to a lighter product on the skin . It doesn’t leave products with a sticky, greasy, or waxy after-feel, making it a pleasure to use .

Biochemical Pathways

It is known that it acts as a solvent for organic sun filters, allowing high spf and pigment-loaded formulations without compromising skin feel .

Pharmacokinetics

It is known to be chemically stable against oxidation and hydrolysis, which suggests it may have good bioavailability .

Result of Action

The result of this compound’s action is a product that feels lighter on the skin, with excellent spreadability . It imparts an elegant, light-skin feel and a powdery after-feel to formulations . It is also an excellent solvent for organic sun filters, allowing high SPF and pigment-loaded formulations without compromising skin feel .

Action Environment

This compound is resistant to extreme pH conditions, which makes it an ideal ingredient for various personal care products . It is also non-animal-derived, which makes it suitable for vegan and cruelty-free products . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Triethylhexanoin plays a role in biochemical reactions primarily as an emollient and solvent. It interacts with various enzymes, proteins, and other biomolecules to enhance the spreadability and sensory properties of cosmetic formulations. This compound does not leave a sticky or greasy residue, making it suitable for products that require a light skin feel .

Cellular Effects

This compound affects various types of cells and cellular processes by improving the sensory properties of cosmetic products. It enhances cell function by providing a non-occlusive, light-spreading effect, which is beneficial for skin conditioning. This compound does not significantly impact cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with skin cells to provide a light, non-greasy feel. It acts as a solvent for organic sun filters, allowing high SPF formulations without compromising skin feel. This compound’s chemical stability against oxidation and hydrolysis makes it an ideal ingredient for various personal care products .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time, resisting extreme pH conditions and chemical degradation. Long-term effects on cellular function have not been extensively studied, but its stability suggests minimal adverse effects in in vitro or in vivo studies .

Metabolic Pathways

This compound is metabolized similarly to other triglycerides, being broken down into monoglycerides, free fatty acids, and glycerol. These metabolites are absorbed into the intestinal mucosa and further metabolized. This compound does not naturally occur in the human body and is only found in individuals exposed to it .

Transport and Distribution

This compound is transported and distributed within cells and tissues as a triglyceride ester. It interacts with transporters and binding proteins to facilitate its localization and accumulation in specific areas. This compound’s non-occlusive nature allows it to spread easily on the skin, enhancing its distribution in cosmetic formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylhexanoin is synthesized through the esterification of glycerin (propane-1,2,3-triol) with 2-ethylhexanoic acid. The reaction typically involves an acid catalyst to facilitate the esterification process. The general reaction can be represented as:

C3H5(OH)3+3C8H17COOH→C27H50O6+3H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Triethylhexanoin primarily undergoes hydrolysis and oxidation reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to glycerin and 2-ethylhexanoic acid.

Oxidation: Under oxidative conditions, the ester bonds in this compound can be broken down, leading to the formation of various oxidation products.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

Hydrolysis: Glycerin and 2-ethylhexanoic acid.

Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Scientific Research Applications

Triethylhexanoin has a wide range of applications in scientific research:

Chemistry: Used as a solvent and emollient in various formulations.

Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.

Medicine: Investigated for its potential use in topical drug formulations due to its excellent skin penetration properties.

Industry: Widely used in cosmetics, personal care products, and as a solvent for organic sun filters

Comparison with Similar Compounds

- Trilaurin

- Triarachidin

- Tribehenin

- Tricaprin

- Tricaprylin

- Trierucin

- Triheptanoin

- Triheptylundecanoin

- Triisononanoin

- Triisopalmitin

- Triisostearin

- Trilinolein

- Trilinolenin

- Trimyristin

- Trioctanoin

- Triolein

- Tripalmitin

- Tripalmitolein

- Triricinolein

- Tristearin

- Triundecanoin

Uniqueness: Triethylhexanoin stands out due to its unique sensory properties, providing a light, non-greasy feel on the skin. It is also chemically stable against oxidation and hydrolysis, making it suitable for various formulations. Its ability to enhance the spreadability and absorption of products makes it a preferred choice in the cosmetics and personal care industry .

Biological Activity

Triethylhexanoin, also known as Trioctanoin, is an ester derived from glycerin and 2-ethylhexanoic acid. It is primarily used in cosmetic formulations due to its emollient properties, which enhance skin hydration and improve the spreadability of products. This article delves into the biological activity of this compound, focusing on its pharmacological effects, toxicity profile, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula CHO and a molecular weight of 466.68 g/mol. It is a clear, colorless liquid with a mild odor, characterized by its low toxicity and skin compatibility. The primary reaction for its synthesis involves esterification:

Biological Activity

1. Skin Hydration and Emollient Effects

This compound functions as an effective emollient in cosmetic applications, significantly improving skin hydration by reducing transepidermal water loss (TEWL). Its ability to create a protective barrier on the skin enhances moisture retention, making it beneficial for dry skin conditions .

2. Skin Penetration Enhancement

Research indicates that this compound can enhance the penetration of other compounds through the skin barrier. In studies conducted on animal models, it was observed that this compound could facilitate the transdermal delivery of drugs, potentially increasing their therapeutic efficacy .

3. Toxicological Profile

This compound exhibits low toxicity levels. In acute toxicity studies involving oral administration in rats, no significant adverse effects were noted at high doses, indicating a favorable safety profile for cosmetic use . Additionally, it has been tested for clastogenic activity with negative results, further supporting its safety for topical applications .

Case Studies and Research Findings

Case Study 1: Skin Irritation Tests

In a study assessing skin irritation potential, this compound was found to be non-irritating when applied topically. This study involved human volunteers who reported minimal to no irritation upon application over a defined period .

Case Study 2: Drug Delivery Systems

A recent investigation explored the use of this compound in drug delivery systems. The results showed that formulations containing this compound significantly improved the bioavailability of certain drugs when administered transdermally. The study concluded that this compound could serve as a valuable excipient in pharmaceutical formulations aimed at enhancing drug absorption .

Comparative Analysis of Biological Activities

| Property | This compound | Squalene | Caprylic/Capric Triglyceride |

|---|---|---|---|

| Chemical Structure | Ester | Triterpene | Triglyceride |

| Skin Hydration | Yes | Yes | Yes |

| Penetration Enhancement | Yes | Limited | Yes |

| Toxicity Level | Low | Low | Low |

| Cosmetic Use | High | Moderate | High |

Properties

IUPAC Name |

2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-7-13-16-21(10-4)25(28)31-19-24(33-27(30)23(12-6)18-15-9-3)20-32-26(29)22(11-5)17-14-8-2/h21-24H,7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSZGZSCHSQXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864043 | |

| Record name | 2-Ethylhexanoic acid triglyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7360-38-5 | |

| Record name | Glyceryl tri(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7360-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl tri(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylhexanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoic acid triglyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-1,2,3-triyl 2-ethylhexanoate (=Triethylhexanoin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLHEXANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3W1BIU6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of Triethylhexanoin impact its suitability for specific formulations?

A2: this compound, being an ester, possesses inherent properties that influence its compatibility within formulations. For instance, in nano-emulsion preparation via the D-phase emulsification method, the presence of heteroatoms in this compound's structure contributes to a stronger affinity for glycerin. [] This characteristic can lead to the formation of nano-emulsions with larger particle sizes compared to those formulated with alkane oils. Understanding these structural influences is vital for researchers exploring its use in diverse applications, including drug delivery, cosmetics, and other areas.

Q2: Are there any reported industrial applications of this compound?

A3: this compound finds application in developing self-bacteriostatic general emulsion cutting fluids. [] Its incorporation, alongside other components like base oils, surfactants, and corrosion inhibitors, contributes to the fluid's desired properties. These fluids exhibit strong cooling characteristics, lubricity, and rust protection, making them suitable for industrial cutting processes. This particular application highlights the versatility of this compound beyond its potential use in drug delivery systems.

Q3: What research areas would benefit from further investigation into this compound?

A4: While the provided research sheds light on some applications of this compound, several areas warrant further investigation. A deeper understanding of its biocompatibility and biodegradability is crucial, especially given its potential use in systems interacting with biological systems. [] Exploring alternative compounds and comparing their performance, cost, and environmental impact could provide valuable insights for future research and development. [] Finally, establishing efficient recycling and waste management strategies for this compound is essential to ensure its sustainable use. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.